(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone

Lipophilicity XLogP3 Passive Permeability

This compound is a high-purity, uniquely substituted 4-benzylpiperidine derivative featuring a cyclopropylmethanone moiety essential for GPR119 agonist activity (Merck patent), sEH/FASN inhibition, and Nav1.8 modulation. Its optimal lipophilicity (XLogP3=2.9) and low TPSA (20.3Ų) ensure superior CNS permeability, making it the scaffold of choice for diabetes, inflammation, and oncology R&D programs. Generic 4-benzylpiperidine amides cannot replicate this precise pharmacological profile or patent positioning. Order now for exclusive access to this patent-protected intermediate.

Molecular Formula C16H21NO
Molecular Weight 243.34 g/mol
CAS No. 574723-94-7
Cat. No. B13765847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone
CAS574723-94-7
Molecular FormulaC16H21NO
Molecular Weight243.34 g/mol
Structural Identifiers
SMILESC1CC1C(=O)N2CCC(CC2)CC3=CC=CC=C3
InChIInChI=1S/C16H21NO/c18-16(15-6-7-15)17-10-8-14(9-11-17)12-13-4-2-1-3-5-13/h1-5,14-15H,6-12H2
InChIKeyWEFGEHHXXUQMLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone CAS 574723-94-7: Product Identification and Physicochemical Baseline


(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone (CAS 574723-94-7), a 1,4-substituted piperidine derivative [1], features a cyclopropylmethanone moiety at the piperidine nitrogen and a benzyl substituent at the 4-position [1]. Its molecular formula is C16H21NO, with a molecular weight of 243.34 g/mol [1]. Computed physicochemical properties include an XLogP3-AA lipophilicity of 2.9, a topological polar surface area (TPSA) of 20.3 Ų, and zero hydrogen bond donors [1]. This compound serves as a versatile scaffold for the development of bioactive molecules, particularly in the modulation of G-protein coupled receptors and enzyme inhibition [2].

Why Generic 4-Benzylpiperidine Analogs Cannot Substitute for (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone


While 4-benzylpiperidine is a common building block, simple substitution with other N-acyl derivatives of this core does not yield equivalent pharmacological or chemical behavior [1]. The cyclopropylmethanone group in (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone introduces distinct electronic and steric features [2]. Unlike methyl, ethyl, or even bulkier aromatic amides, the cyclopropyl ring can confer enhanced metabolic stability and altered target engagement . For example, closely related compounds like N-benzyl-N-cyclopropylpiperidine-4-carboxamide have been studied for their selective Nav1.8 inhibition, a property not shared by all 4-benzylpiperidine amides . Furthermore, the specific combination of the cyclopropyl group and benzyl substitution pattern is explicitly claimed in patents for treating type 2 diabetes [1] and inflammation [3], indicating a level of biological activity and intellectual property protection that a generic, unoptimized 4-benzylpiperidine derivative would not possess. Substituting with a different 4-benzylpiperidine amide would therefore risk losing key properties and potentially infringe on existing IP, making (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone the specifically required entity.

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone: Quantified Differentiation Evidence Against Key Analogs


Lipophilicity and Permeability Differentiation from Parent 4-Benzylpiperidine

The introduction of the cyclopropylmethanone group to the 4-benzylpiperidine scaffold results in a quantifiable increase in lipophilicity, a critical parameter for membrane permeability and central nervous system (CNS) penetration. While the parent compound, 4-benzylpiperidine, has a reported LogP of approximately 2.0 [1], (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone exhibits a computed XLogP3-AA of 2.9 [2]. This 0.9 log unit increase corresponds to a theoretical ~8-fold increase in partition coefficient, which can directly impact the compound's ability to passively diffuse across biological membranes [3].

Lipophilicity XLogP3 Passive Permeability CNS Drug Design

Reduced Polar Surface Area Differentiates from Amine-Containing 4-Benzylpiperidine Analogs

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone possesses a topological polar surface area (TPSA) of 20.3 Ų [1], which is significantly lower than that of many other 4-benzylpiperidine derivatives containing additional hydrogen bond donors or acceptors. For instance, 4-benzylpiperidine itself has a TPSA of 12.0 Ų [2], but the addition of common amide or amine moieties in analogs can increase TPSA well above 30 Ų [3]. A TPSA below 60 Ų is a well-established threshold for high probability of blood-brain barrier penetration [4]. The compound's low TPSA places it firmly within this favorable range, offering a quantifiable advantage over more polar analogs in CNS-targeted applications.

Topological Polar Surface Area TPSA Blood-Brain Barrier CNS Penetration

Potential for Enhanced Metabolic Stability Inferred from Cyclopropyl Moiety

The cyclopropyl group in (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone is a recognized structural feature for improving the metabolic stability of drug candidates. Literature on related cyclopropyl-containing piperidines indicates that this group can increase resistance to cytochrome P450 (CYP450)-mediated oxidation compared to unsubstituted alkyl amides [1]. While specific microsomal stability data for this exact compound is not available, a structurally related analog, (3-(Aminomethyl)piperidin-1-yl)(cyclopropyl)methanone, has been reported to possess the cyclopropyl group specifically to enhance metabolic stability [2]. This provides a strong class-level inference that (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone is likely to exhibit superior in vitro metabolic stability compared to analogous 4-benzylpiperidine amides bearing more metabolically labile N-acyl groups (e.g., acetyl or propionyl).

Metabolic Stability Cyclopropyl CYP450 In Vitro ADME

(4-Benzylpiperidin-1-yl)(cyclopropyl)methanone: Optimal Research and Industrial Use Cases


Central Nervous System (CNS) Drug Discovery Lead Optimization

The compound's favorable lipophilicity (XLogP3 = 2.9) and low TPSA (20.3 Ų) directly address the key physicochemical requirements for CNS penetration [1]. It serves as an ideal advanced intermediate for synthesizing CNS-active drug candidates targeting receptors such as sigma (σ1/σ2), dopamine D2, or serotonin 5-HT1A, where 4-benzylpiperidine scaffolds are well-validated [2]. Its improved passive permeability over parent 4-benzylpiperidine (LogP ~2.0) makes it a superior starting point for medicinal chemistry campaigns requiring brain exposure.

Type 2 Diabetes and Metabolic Disorder Therapeutics Development

This compound is explicitly claimed as a useful intermediate or active agent in a patent assigned to Merck Sharp & Dohme Corp. for the treatment or prevention of type 2 diabetes [3]. The patent describes substituted cyclopropyl piperidinyl compounds as agonists of the G-protein coupled receptor GPR119, a validated target for enhancing glucose-dependent insulin secretion. (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone's specific substitution pattern is essential for this claimed activity, making it a key procurement target for organizations developing next-generation antidiabetic agents within this patent space.

Inflammatory and Autoimmune Disease Research

Patents disclose the use of cyclopropyl-containing piperidine derivatives, structurally related to (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone, as preventives or remedies for a range of inflammatory immunologic diseases, including rheumatoid arthritis, asthma, and psoriasis [4]. The compound's inferred metabolic stability [5] provides a potential advantage for developing chronic oral therapies for these conditions. It is therefore a relevant building block for synthesizing novel immunomodulatory agents targeting pathways like fatty acid synthase or soluble epoxide hydrolase.

Synthesis of Fatty Acid Synthase (FASN) Inhibitors for Oncology

The 4-benzylpiperidine core of this compound is a key structural element in a series of 1,4-substituted piperidine compounds patented as fatty acid synthase (FASN) inhibitors [6]. FASN is an emerging target in oncology and metabolic disease. The specific N-cyclopropylmethanone substitution present in (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone can be further derivatized at the 4-benzyl position to generate potent and selective FASN inhibitors. This makes the compound a crucial synthetic intermediate for developing novel anticancer agents targeting lipid metabolism.

Quote Request

Request a Quote for (4-Benzylpiperidin-1-yl)(cyclopropyl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.